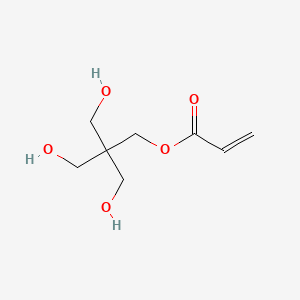

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Description

Properties

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-2-7(12)13-6-8(3-9,4-10)5-11/h2,9-11H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZFEIZSYJAXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204518 | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55919-77-2 | |

| Record name | Pentaerythritol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55919-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055919772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

The following technical guide details the synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate , commonly known as Pentaerythritol Monoacrylate (PEMA) .

A Technical Guide for High-Purity Monomer Isolation

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA) is a unique trifunctional hydroxyl monomer containing a single polymerizable acrylate group. Unlike common industrial pentaerythritol acrylates—which are mixtures of tri- and tetra-acrylates used in UV-curing coatings—PEMA is sought for its ability to introduce high hydrophilicity and post-polymerization functionalization sites (three free hydroxyls) into hydrogels and biomedical scaffolds.

Synthesizing PEMA is chemically challenging due to the high symmetry of the pentaerythritol core (

This guide presents two distinct methodologies:

-

The Bicyclic Orthoester Route (Gold Standard): A protection-deprotection strategy that guarantees chemoselectivity for the mono-species.

-

The Statistical Direct Esterification Route: A scalable approach requiring rigorous purification, suitable when absolute purity is secondary to volume.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate |

| Common Name | Pentaerythritol Monoacrylate (PEMA) |

| CAS Number | 55919-77-2 |

| Molecular Formula | |

| Molecular Weight | 190.19 g/mol |

| Physical State | Viscous colorless liquid / Low-melting solid |

| Solubility | Soluble in water, alcohols, THF; Insoluble in hexane |

Method A: The Bicyclic Orthoester Protection Route

Status: High Purity / Chemoselective Reference: Padias, A. B., & Hall, H. K. (1981). Macromolecules. [1]

This method utilizes a bicyclic orthoester to simultaneously protect three of the four hydroxyl groups of pentaerythritol, leaving exactly one hydroxyl group available for acrylation. This acts as a "molecular clamp," enforcing mono-substitution.

Reaction Logic Diagram

Figure 1: The chemoselective pathway using bicyclic orthoester protection to enforce mono-substitution.

Detailed Protocol

Step 1: Synthesis of 4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane[1]

-

Reagents: Pentaerythritol (1.0 eq), Triethyl orthoformate (1.1 eq), Dioctyl phthalate (solvent/flux).

-

Procedure:

-

Mix pentaerythritol and triethyl orthoformate in a reactor fitted with a distillation head.

-

Heat gradually to 120–140°C . Ethanol is produced as a byproduct.

-

Continuously distill off ethanol to drive the equilibrium forward.

-

Purification: The bicyclic orthoester product may sublime or crystallize upon cooling. Recrystallize from toluene.

-

Checkpoint: Verify structure via NMR (disappearance of 3 OH signals, appearance of bridgehead CH at ~5.5 ppm).

-

Step 2: Acrylation[2]

-

Reagents: Bicyclic orthoester (from Step 1), Acryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous THF (Solvent).

-

Procedure:

-

Dissolve the bicyclic orthoester in anhydrous THF under

atmosphere. -

Cool to 0°C . Add Triethylamine.

-

Add Acryloyl chloride dropwise over 30 minutes. Maintain temperature <5°C to prevent polymerization.

-

Stir at room temperature for 4 hours.

-

Workup: Filter off the triethylamine hydrochloride salt. Evaporate THF to yield the Acrylated Orthoester .

-

Step 3: Hydrolytic Deprotection

-

Reagents: Acrylated Orthoester, Dilute HCl (0.01 M) or aqueous THF.

-

Procedure:

-

Dissolve the intermediate in a THF/Water mixture.

-

Add a catalytic amount of acid.[3][4] Stir at room temperature for 1–2 hours.

-

Mechanism:[4][5][6] The orthoester ring is highly sensitive to acid and hydrolyzes rapidly back to the formate ester, which further hydrolyzes to the triol.

-

Neutralization: Neutralize carefully with

to pH 7. -

Isolation: Extract with ethyl acetate (to remove non-polar impurities) or use preparative HPLC if high purity is required.

-

Method B: Controlled Direct Esterification (Statistical)

Status: Lower Purity / Industrial Scalability Reference: Sun, L. et al. (2018). Asian Journal of Chemical Sciences. [2]

This method relies on shifting the statistical probability toward the mono-ester by using a large excess of pentaerythritol.

Reaction Workflow[2][5][8]

Figure 2: Statistical synthesis workflow requiring downstream fractionation.

Detailed Protocol

-

Stoichiometry: Use a 3:1 molar ratio of Pentaerythritol to Acrylic Acid. The excess polyol statistically favors the formation of the mono-ester over di- or tri-esters.

-

Setup: Dean-Stark apparatus with Toluene as the azeotropic solvent.

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (1.0 wt% relative to AA).

-

Inhibitor: MEHQ (Methoxyphenol) (500 ppm) is critical to prevent thermal polymerization of the acrylate during reflux.

-

Procedure:

-

Reflux at 110°C until the theoretical amount of water (from esterification) is collected in the trap.

-

Cool the mixture. Unreacted Pentaerythritol will likely precipitate out; filter this off.

-

-

Purification (Critical):

-

The filtrate contains PEMA, di-acrylate, and traces of tri-acrylate.

-

Flash Chromatography: Use Silica Gel 60.

-

Eluent: Gradient elution starting with Chloroform/Methanol (95:5) increasing to (80:20). PEMA is significantly more polar than the di/tri-acrylates and will elute last.

-

Characterization & Validation

To validate the synthesis of the mono species versus the di species, analyze the integration ratios in

| Technique | Expected Signal (PEMA) | Diagnostic Feature |

| Vinyl protons confirm acrylate presence. | ||

| Key: Integration of this ester methylene (2H) vs. Vinyl (3H) must be 2:3. | ||

| Key: Integration of alcohol methylenes (6H) vs. Ester methylene (2H) must be 3:1 . | ||

| FT-IR | 3200–3400 | Strong OH stretch (indicates mono/di form, not tetra). |

| 1720 | Carbonyl (C=O) stretch. |

Safety & Handling

-

Acrylates: Potent skin sensitizers. All procedures involving acryloyl chloride or acrylic acid must be performed in a fume hood with nitrile gloves.

-

MEHQ Inhibitor: Ensure the final product contains 100–200 ppm MEHQ if stored, to prevent spontaneous polymerization. Store at 4°C in amber glass.

References

-

Padias, A. B., & Hall, H. K. (1981).[1] Synthesis and polymerization of pentaerythritol monoacrylate and methacrylate and their bicyclic ortho esters. Macromolecules, 14(6), 1541–1546.

-

Sun, L., Zhu, L., Xue, W., & Zeng, Z. (2018).[7] Synthesis and Characterization of Pentaerythritol Diacrylate. Asian Journal of Chemical Sciences, 4(3), 1-7.[7]

-

Gantrade Corporation. Pentaerythritol (PEN) FAQ & Industrial Synthesis Overview.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN104513161B - A kind of pentaerythritol acrylate preparation method of mixture - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for preparing pentaerythritol triacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104876822B - A kind of preparation method of pentaerythritol acrylate - Google Patents [patents.google.com]

- 7. journalajocs.com [journalajocs.com]

3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate: A Technical Guide to Synthesis, Polymerization, and Biomaterial Applications

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, universally recognized in polymer chemistry as Pentaerythritol Monoacrylate (PEMA) , is a highly versatile

This whitepaper provides an authoritative overview of PEMA’s physicochemical profile, outlines a field-proven, self-validating protocol for its controlled synthesis, and details its applications in modern biotherapeutics.

Physicochemical Profiling and Structural Data

Understanding the baseline physical and chemical parameters of PEMA is essential for predicting its behavior in various solvent systems and biological microenvironments. Its highly negative XLogP3 value dictates profound hydrophilicity, making it an ideal candidate for biocompatible hydrogels[2].

| Property | Value | Clinical / Chemical Significance |

| IUPAC Name | [3-hydroxy-2,2-bis(hydroxymethyl)propyl] prop-2-enoate | Defines the exact ester linkage positioning. |

| CAS Registry Number | 55919-77-2 | Primary identifier for regulatory and sourcing compliance[3]. |

| Molecular Formula | Base composition for stoichiometric calculations. | |

| Molecular Weight | 190.19 g/mol | Low molecular weight facilitates high-density functionalization[2]. |

| Exact Mass | 190.0841 Da | Critical for LC-MS/MS identification and purity validation[2]. |

| XLogP3 | -1.0 | High aqueous solubility; ideal for systemic drug delivery vehicles[2]. |

| Hydrogen Bond Donors | 3 | Enables extensive cross-linking and water retention in hydrogels[2]. |

| Hydrogen Bond Acceptors | 5 | Facilitates non-covalent interactions with biological targets[2]. |

| Topological Polar Surface Area | 87 Ų | Predicts favorable interaction with polar biological membranes[2]. |

Mechanistic Synthesis and Purification Strategies

The Challenge of Direct Esterification

Attempting a direct Fischer esterification of pentaerythritol with acrylic acid is fundamentally flawed for isolating the monoacrylate. Because all four primary hydroxyl groups on the neopentyl core are sterically and electronically equivalent, direct reaction yields a statistical, intractable mixture of mono-, di-, tri-, and tetra-acrylates (e.g., PET4A)[4]. Separating these species via fractional distillation or chromatography is highly inefficient due to their similar polarities and the propensity of acrylates to thermally auto-polymerize during purification.

The Solution: Ortho Ester Protection Strategy

To achieve pure PEMA, a protective group strategy must be employed. By converting three of the four hydroxyl groups into a bicyclic ortho ester, the remaining single hydroxyl can be selectively acrylated. Subsequent mild hydrolysis removes the ortho ester, yielding pure PEMA[5].

Fig 1: Controlled synthesis and dual-functional pathways of PEMA.

Step-by-Step Methodology: Synthesizing Pure PEMA

Note: This protocol is a self-validating system; the visual transition of the intermediate states confirms reaction progress.

-

Protection Phase (Bicyclic Ortho Ester Formation):

-

Action: Suspend 1 equivalent of pentaerythritol in a high-boiling solvent (e.g., dioctyl phthalate) and add 1.1 equivalents of triethyl orthoformate alongside a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Causality: The p-TSA catalyzes the transesterification. Continuous vacuum distillation is applied to remove the ethanol byproduct. Driving off ethanol shifts the equilibrium entirely to the right (Le Chatelier's principle), yielding 4-(hydroxymethyl)-2,6,7-trioxabicyclo[2.2.2]octane[5].

-

-

Acrylation Phase:

-

Action: Dissolve the protected intermediate in anhydrous dichloromethane (DCM) with 1.2 equivalents of triethylamine (TEA). Add 0.01 equivalents of hydroquinone (HQ). Dropwise, add 1.1 equivalents of acryloyl chloride at 0°C.

-

Causality: TEA acts as an acid scavenger to neutralize the HCl generated, driving the reaction forward and preventing premature acid-catalyzed deprotection. Crucially, HQ is added to quench any free radicals generated by ambient light or localized heating, preventing the runaway auto-polymerization of the highly reactive acrylate group[4][5].

-

-

Deprotection Phase:

-

Action: Isolate the acrylated ortho ester and dissolve it in a mixture of water and mild acid (e.g., 0.1 M HCl) at 60°C for 4 hours.

-

Causality: The bicyclic ortho ester is acutely sensitive to aqueous acid. It hydrolyzes cleanly into PEMA and formic acid. Because formic acid does not interfere with subsequent radical polymerizations, the aqueous solution can be used directly or lyophilized to isolate pure PEMA[6].

-

Polymerization and Functionalization Workflows

PEMA's architecture allows it to undergo two distinct chemical workflows, often executed orthogonally in drug development:

A. Free Radical Polymerization (FRP) and Controlled Radical Polymerization (RAFT/ATRP)

The terminal alkene of the acrylate group is highly susceptible to radical addition. PEMA can be homopolymerized or copolymerized with other vinyl monomers (e.g., PEG-acrylate) to form hydrophilic polymer backbones.

-

Mechanism in Drug Delivery: By utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, scientists can create tightly controlled, low-polydispersity nanogels. The resulting poly(PEMA) backbone presents a massive density of free hydroxyl groups extending into the aqueous phase, creating a highly hydrated corona that resists protein fouling (stealth effect)[1][5].

B. Hydroxyl Conjugation (Post-Polymerization Modification)

Once the poly(PEMA) backbone is formed, the three hydroxyl groups per monomer unit serve as anchoring sites.

-

Drug Conjugation: Therapeutics with carboxylic acid moieties (e.g., ibuprofen, certain chemotherapeutics) can be covalently attached to these hydroxyls via ester linkages.

-

Causality of Linkage Choice: Ester linkages are specifically chosen in these nanocarriers because they are susceptible to enzymatic cleavage by intracellular esterases. This creates a stimulus-responsive release mechanism—the drug remains securely attached in the bloodstream but is rapidly cleaved and released once the nanocarrier is endocytosed into the target cell[1].

References

-

PubChem (National Institutes of Health). "2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | C8H14O5 | CID 91938". CAS Common Chemistry & Computed Properties. Available at:[Link]

-

CAS Common Chemistry. "Pentaerythritol monoacrylate - CAS Registry Number 55919-77-2". American Chemical Society. Available at:[Link]

-

Padias, A. B., & Hall, H. K. Jr. "Synthesis and polymerization of pentaerythritol monoacrylate and methacrylate and their bicyclic ortho esters". Macromolecules, 1982, 15(2), 217-223. Available at:[Link]

- Google Patents. "US4405798A - Acrylate and methacrylate monoesters of pentaerythritol and pentaerythritol orthoesters and polymers and copolymers derived therefrom". United States Patent Office.

-

Theseus. "Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery". Biomedical Materials Research. Available at:[Link]

-

Bentham Science. "Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium". Current Organic Synthesis. Available at:[Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | C8H14O5 | CID 91938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. theseus.fi [theseus.fi]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US4405798A - Acrylate and methacrylate monoesters of pentaerythritol and pentaerythritol orthoesters and polymers and copolymers derived therefrom - Google Patents [patents.google.com]

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate molecular structure

Molecular Architecture, Synthesis, and Biomedical Utility[1]

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PEMA) represents a unique class of "hyper-hydroxylated" monomers. Unlike its poly-functional counterparts (pentaerythritol tri- or tetraacrylate) which are dominant crosslinkers in industrial coatings, PEMA is a mono-functional acrylate bearing three pendant primary hydroxyl groups.

This structural asymmetry renders it invaluable for biomedical applications . It serves as a "chemical hook," allowing the formation of linear, hydrophilic polymers that can be post-functionalized with drugs, peptides, or signaling molecules via the remaining hydroxyls. This guide details the molecular logic, synthesis challenges, and validation protocols for utilizing PEMA in high-stakes research environments.

Molecular Architecture & Physiochemical Properties[2]

The molecule is built upon a neopentyl skeleton, conferring high thermal stability due to the absence of beta-hydrogens on the central carbon. Its "head-tail" design creates a distinct amphiphilic profile: the acrylate tail drives polymerization, while the tridentate hydroxyl head provides massive hydrogen-bonding capacity.

Table 1: Physiochemical Profile

| Property | Value / Description | Significance |

| Molecular Formula | C₈H₁₄O₅ | High oxygen content = Hydrophilicity |

| Molecular Weight | 190.19 g/mol | Low MW allows high functional density |

| Physical State | Viscous Liquid / Low-melting Solid | Viscosity arises from intermolecular H-bonding |

| Solubility | Water, Alcohols, DMSO | Ideal for hydrogel formulations |

| Reactive Groups | 1x Acrylate, 3x Primary Hydroxyls | Orthogonal reactivity (Radical vs. Condensation) |

| CAS Number | 55919-77-2 | Specific to the mono-ester species |

Visualization: Molecular Connectivity

The following diagram illustrates the central quaternary carbon (

Caption: The neopentyl core anchors three hydrophilic hydroxyls against a single polymerizable acrylate tail.

Synthesis & Purification Challenges

Synthesizing pure PEMA is non-trivial. Direct esterification of pentaerythritol (PE) with acrylic acid is statistically governed, typically yielding a mixture of mono-, di-, tri-, and tetra-acrylates. For high-precision applications (e.g., drug delivery), the Mono-Protection Strategy is superior to direct esterification.

Protocol A: Direct Esterification (Industrial/Bulk)

Use when minor diacrylate impurities (<5%) are acceptable.

-

Reactants: Pentaerythritol (Excess, 2:1 molar ratio vs Acrylic Acid) to statistically favor the mono-product.

-

Catalyst: p-Toluenesulfonic acid (PTSA) (1-2 wt%).

-

Inhibitor: MEHQ (500 ppm) to prevent premature polymerization.

-

Solvent: Toluene (azeotropic removal of water).

-

Purification: The reaction mixture is washed with brine. The excess unreacted PE precipitates out (due to low toluene solubility). The filtrate is concentrated.

-

Critique: Difficult to remove diacrylate completely.

-

Protocol B: The Acetal Protection Route (High Purity)

Use for pharmaceutical-grade synthesis. This method desymmetrizes the pentaerythritol core before acrylation.

-

Protection: React PE with Acetone (catalyzed by Iodine or PTSA) to form Pentaerythritol Monoacetal (isopropylidene acetal). This leaves two free OH groups? Correction: Acetone protects 1,3-diols. PE forms a bis-acetal (spiro) or mono-acetal. We target the mono-acetal which leaves 2 OH groups, or use a specific orthoester route.

-

Refined Route: It is often more efficient to use Pentaerythritol Orthoester or partial hydrolysis of the triacrylate, but the most reliable lab-scale method involves:

-

Step 1: React PE with Benzaldehyde to form the cyclic mono-acetal (1:1 adduct).

-

Step 2: Esterify the remaining free hydroxyls? No, that blocks them.

-

Correct Logic: We want 1 Acrylate, 3 OH.

-

Reverse Strategy: Hydrolysis of Pentaerythritol Tetraacrylate (PETA). Controlled enzymatic hydrolysis (using Lipase from Candida antarctica) can selectively cleave esters to yield the mono-acrylate species.

-

Validated Workflow: Statistical Synthesis with Extraction

Due to the difficulty of protection chemistry on PE, the Modified Statistical Approach is the standard lab protocol.

Caption: Kinetic control via reactant stoichiometry (3:1 excess of polyol) minimizes di/tri-acrylate formation.

Spectroscopic Characterization (The "Fingerprint")

To validate the structure, one must confirm the ratio of acrylate protons to the neopentyl backbone protons.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or D₂O (due to high polarity)

-

Acrylate Region (5.8 – 6.4 ppm):

-

Look for the characteristic AMX spin system of the vinyl group (-CH=CH₂).

-

Three doublets of doublets (dd) corresponding to cis, trans, and geminal protons.

-

Integration: Set these to 3H .

-

-

Ester Methylene (-CH₂-O-CO-) (~4.1 ppm):

-

Singlet.[1]

-

Integration: Must be 2H .

-

-

Hydroxyl Methylenes (-CH₂-OH) (~3.4 – 3.6 ppm):

-

Singlet (broadened if H-bonding exists).

-

Integration: Must be 6H .

-

Self-Validation: If the integration is < 6H relative to the acrylate, you have di/tri-acrylate impurities.

-

-

Hydroxyl Protons (-OH) (~4.5 – 5.0 ppm):

-

Visible in DMSO-d₆; invisible in D₂O (exchange).

-

Integration:3H .

-

FTIR Spectroscopy[1][2][3][4][5]

-

3200–3500 cm⁻¹: Broad, strong -OH stretch (confirms PEMA, absence suggests higher acrylates).

-

1720 cm⁻¹: Sharp C=O (Ester) stretch.

-

1635 cm⁻¹: C=C (Acrylate) stretch.

-

1050 cm⁻¹: C-O (Primary alcohol) stretch.

Application in Drug Delivery & Biomaterials[1][5][9][10]

PEMA is a "scaffold monomer." Its primary utility lies in creating hydrophilic polymer backbones that can be post-modified.

Mechanism: The "Pendant Hook" System

In a radical polymerization (e.g., with PEG-diacrylate as a crosslinker), PEMA incorporates into the chain. The three -OH groups per monomer unit remain unreacted during radical propagation, hanging off the main chain.

-

Drug Conjugation: The primary -OH groups can be reacted with drug-carboxylic acids (via esterification) or activated (via CDI chemistry) to attach peptides.

-

Mucoadhesion: The high density of hydroxyls facilitates hydrogen bonding with mucosal tissues, making PEMA-based hydrogels excellent for buccal or ocular delivery [1].

-

Solubility Enhancement: Incorporating PEMA into hydrophobic polymer matrices increases water uptake and degradation rates (for biodegradable systems).

Caption: PEMA enables the transformation of a structural polymer into a high-capacity drug carrier.

References

-

PubChem. (n.d.). Compound Summary: Pentaerythritol monoacrylate. National Library of Medicine. Retrieved from [Link]

- Bat, E., et al. (2010). Biodegradable elastomeric networks: highly efficient cross-linking of poly(trimethylene carbonate) by gamma irradiation in the presence of pentaerythritol triacrylate. Biomaterials.

Sources

- 1. koyonchem.com [koyonchem.com]

- 2. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]

- 3. journalajocs.com [journalajocs.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (Pentaerythritol Monoacrylate)

CAS Number: 55919-77-2

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, also known as pentaerythritol monoacrylate. It is tailored for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, synthesis, applications, safety, and handling, as well as analytical and experimental protocols.

Chemical Identity and Physical Properties

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate is a unique functional monomer characterized by a single acrylate group and three hydroxyl groups. This structure imparts a combination of reactivity, through the acrylate moiety, and hydrophilicity and potential for further functionalization, through the hydroxyl groups.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 55919-77-2 | [1][2][3] |

| Molecular Formula | C8H14O5 | [1][3] |

| Molecular Weight | 190.19 g/mol | [1][3] |

| Synonyms | Pentaerythritol monoacrylate, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl prop-2-enoate, 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | [1] |

| Appearance | White crystalline solid (predicted) | [4] |

| Solubility | Limited solubility in water, soluble in hot water and certain organic solvents. | [4] |

Synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate with high purity requires a strategic approach to control the esterification of pentaerythritol, a tetraol. Direct esterification with acrylic acid typically leads to a mixture of mono-, di-, tri-, and tetra-acrylates. A more controlled synthesis involves the use of protecting groups to ensure the formation of the desired mono-acrylate.

Synthetic Pathway Overview

A common method for preparing pentaerythritol triacrylate involves the esterification of pentaerythritol with acrylic acid.[5] This process can be adapted to favor the formation of the monoacrylate by carefully controlling the stoichiometry of the reactants.

Experimental Protocol: Esterification of Pentaerythritol

The following protocol describes a general procedure for the synthesis of pentaerythritol acrylates, which can be optimized for the production of the monoacrylate.

Materials:

-

Pentaerythritol

-

Acrylic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Sodium carbonate solution (for neutralization)

-

Sodium chloride solution (for washing)

Procedure:

-

Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a reflux condenser with a water separator, add pentaerythritol, acrylic acid (in a carefully controlled molar ratio to favor mono-esterification), toluene, and a polymerization inhibitor.

-

Catalysis: Add the acid catalyst to the mixture.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the water separator.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the monoacrylate.

-

Work-up:

-

Cool the reaction mixture.

-

Neutralize the acid catalyst by washing with a sodium carbonate solution.

-

Wash the organic layer with a sodium chloride solution to remove any remaining impurities.

-

Separate the organic layer.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography to isolate the 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate.

-

Applications and Potential Uses

The unique structure of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, with its single polymerizable group and three hydroxyl groups, makes it a valuable monomer in various applications. While multifunctional acrylates are widely used for cross-linking, the mono-functional nature of this compound allows for the introduction of pendant hydroxyl groups into a polymer chain.

-

Coatings and Resins: It can be used in the production of alkyd resins for paints and coatings, where the hydroxyl groups can participate in cross-linking reactions, improving hardness and durability.[4]

-

Adhesives: The hydroxyl groups can enhance adhesion to various substrates, making it a useful component in the formulation of adhesives.

-

Polymer Modification: It can be copolymerized with other monomers to introduce hydroxyl functionality into polymers. These hydroxyl groups can then be used for further chemical modifications, such as grafting other molecules or improving the hydrophilicity of the polymer.

-

High-End Applications: Due to its potential for creating specialized polymers, it may find use in high-performance applications such as aviation lubricants and photosensitive coatings.[6]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any potential vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of heat and direct sunlight to prevent polymerization.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate.

HPLC Analysis Protocol

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[1]

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 or a similar reverse-phase column |

| Mobile Phase | A mixture of acetonitrile (MeCN) and water, with the addition of a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV detector |

| Flow Rate | Typically 1.0 mL/min |

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., the mobile phase).

-

Injection: Inject a specific volume of the prepared sample into the HPLC system.

-

Chromatography: Elute the sample through the column using the specified mobile phase.

-

Detection and Quantification: Monitor the eluent with a UV detector at an appropriate wavelength. The concentration of the analyte can be determined by comparing its peak area to that of a standard of known concentration.

Conclusion

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate is a versatile monomer with significant potential in polymer chemistry. Its unique combination of a reactive acrylate group and three hydroxyl groups allows for the synthesis of functional polymers with tailored properties. While further research is needed to fully explore its applications and to establish a comprehensive safety profile, this guide provides a solid foundation for researchers and developers working with this compound.

References

Sources

- 1. 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | SIELC Technologies [sielc.com]

- 2. CAS#:55919-77-2 | 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | Chemsrc [chemsrc.com]

- 3. 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | 55919-77-2 [chemnet.com]

- 4. Pentaerythritol For Resins, Coatings & Industrial Chemical Applications [chemicalbull.com]

- 5. Pentaerythritol triacrylate and its modified products-Guangdong Bossin Novel Materials Technology Co., Ltd. [gzbossin.com]

- 6. Guide to Penta and Di-Penta Application and Properties | LCY [lcycic.com]

Mechanistic Insight: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate (PEMA) in Advanced Polymer Architectures

Topic: Mechanism of Action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate in Polymerization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, commonly referred to as Pentaerythritol Monoacrylate (PEMA) , represents a unique class of "super-hydrophilic" monomers. Unlike its widely used multi-functional counterparts (Pentaerythritol Tri/Tetraacrylate, PETA) which act as crosslinkers, PEMA functions as a linear chain extender carrying a dense payload of hydroxyl groups.

Its molecular architecture—a single polymerizable vinyl head coupled to a bulky, trifunctional hydroxyl tail—creates a paradox in polymerization: it offers the kinetics of a simple acrylate but the physical properties of a hyperbranched polyol. This guide dissects the mechanism of PEMA polymerization, its kinetic behavior, and its critical role in designing biocompatible hydrogels and antifouling surfaces.

Molecular Architecture & Synthesis Challenges

The Statistical Distribution Problem

Commercially available "Pentaerythritol Acrylates" are rarely pure monoacrylates. They are statistical mixtures resulting from the esterification of pentaerythritol (4 equivalent -OH groups) with acrylic acid.

-

Pentaerythritol Monoacrylate (PEMA): 1 Acrylate, 3 Hydroxyls (Target for hydrophilicity).

-

Pentaerythritol Di/Tri/Tetraacrylate: Crosslinkers (Impurities in PEMA synthesis).

For precise biomedical applications, the presence of di- or tri-acrylates leads to uncontrolled crosslinking. High-purity PEMA is typically synthesized via a Protection-Deprotection Strategy or rigorous fractionation.

Synthesis Pathway Visualization

The following diagram illustrates the statistical esterification versus the controlled protection route required to isolate PEMA.

Figure 1: Synthetic pathways for PEMA. The direct route yields a crosslinking mixture, while the protection route yields the pure monomer essential for linear functionalization.

Mechanism of Polymerization[3]

Free Radical Polymerization (FRP) Kinetics

PEMA polymerizes via a free radical mechanism typical of acrylates. However, the bulky hydrophilic tail introduces unique kinetic features.

-

Initiation (

): Standard thermal (AIBN, BPO) or photoinitiators (Irgacure 2959) generate radicals. -

Propagation (

): The acrylate radical attacks the vinyl double bond.-

Rate:

. -

Effect of Hydroxyls: The high density of -OH groups facilitates hydrogen bonding with the solvent or other monomers. In bulk polymerization, this can lead to an auto-acceleration (Trommsdorff) effect earlier than in simple acrylates due to hydrogen-bond-mediated viscosity increases.

-

-

Termination (

): Primarily bimolecular combination.

Reactivity Ratios & Copolymerization

PEMA acts as an electron-deficient monomer (

-

Q-e Scheme Values (Estimated):

- (Resonance stability typical of acrylates).

- (Electron withdrawing carbonyl).

-

Implication: PEMA copolymerizes well with other acrylates (e.g., HEMA, PEGDA) in a random distribution (

). With electron-rich monomers like styrene, it tends towards alternating structures.

The "Super-Hydrophilic" Effect

Unlike HEMA (1 OH per unit), PEMA introduces 3 OH groups per monomer unit . This creates a hydration shell around the polymer chain that is significantly denser, leading to:

-

Hyper-swelling: Hydrogels containing PEMA show equilibrium water contents (EWC) often exceeding 90%.

-

Antifouling: The hydration layer creates a steric and energetic barrier against protein adsorption.

Biomedical Applications & Functionalization[4][5][6][7]

Hydrogel Scaffolds

PEMA is rarely used as a homopolymer due to its brittleness (high

Post-Polymerization Modification

The pendant hydroxyls serve as a "universal handle" for conjugation.

-

Drug Conjugation: Reaction with carboxylic acid-containing drugs (via esterification).

-

Crosslinking: Reaction with diisocyanates or glutaraldehyde to form stable networks without radical chemistry.

Figure 2: Two-phase utility of PEMA: Radical polymerization to form the backbone, followed by chemical conjugation utilizing the hydroxyl clusters.

Experimental Protocols

Protocol A: Surface Grafting of PEMA for Antifouling

Objective: Graft PEMA onto a hydrophobic membrane (e.g., PVDF or PP) to prevent protein fouling.

-

Pre-treatment: Clean the PVDF membrane with methanol and water.

-

Solution Prep: Dissolve PEMA (5-10 wt%) in water/ethanol (50:50). Add Benzophenone (BP) (1 wt% relative to monomer) as a photoinitiator.

-

Coating: Dip the membrane into the solution for 5 minutes.

-

UV Irradiation: Expose the wet membrane to UV light (

nm, intensity -

Washing: Soxhlet extraction with ethanol for 24h to remove homopolymer.

-

Validation: Measure Water Contact Angle (WCA). Successful grafting typically reduces WCA from

(PVDF) to

Protocol B: Synthesis of High-Water Content Hydrogel

Objective: Create a transparent hydrogel for drug delivery.

| Component | Role | Concentration (wt%) |

| PEMA | Hydrophilic Monomer | 15% |

| PEGDA (Mn 700) | Crosslinker | 5% |

| Irgacure 2959 | Photoinitiator | 0.5% |

| PBS Buffer | Solvent | 79.5% |

-

Mixing: Dissolve PEMA and PEGDA in PBS. Sonicate to ensure PEMA (viscous liquid) is fully dispersed.

-

Degassing: Bubble nitrogen through the solution for 10 minutes to remove oxygen (radical scavenger).

-

Curing: Inject solution into a glass mold with a 1mm spacer.

-

Polymerization: Cure under UV (365 nm) for 5 minutes.

-

Swelling: Soak the gel in deionized water for 48h to remove unreacted monomers.

References

-

Synthesis and polymerization of pentaerythritol monoacrylate. Macromolecules. (1982). Describes the protection-deprotection synthesis route. Link

-

Hydrophilic Modification of Polymeric Membrane using Graft Polymerization Method. IOP Conference Series: Materials Science and Engineering. (2019). Details the grafting of PEMA onto PP membranes. Link

-

Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates. Macromolecules. (2002). Provides kinetic comparisons for hydroxylated monomers similar to PEMA. Link

-

Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators. Organic & Biomolecular Chemistry. (2019). Discusses the gelation properties of pentaerythritol derivatives. Link

-

Pentaerythritol tetraacrylate (Technical Data). Sigma-Aldrich. Reference for the multi-functional impurities found in commercial grades. Link

Sources

Technical Whitepaper: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl Acrylate

High-Purity Synthesis, Polymerization Kinetics, and Biomedical Scaffolding

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, commonly referred to as Pentaerythritol Monoacrylate (PEMA) , represents a distinct class of hydroxyl-functionalized monomers. Unlike its industrially ubiquitous counterparts—pentaerythritol triacrylate (PETA) and tetraacrylate (PETRA)—which serve primarily as high-density crosslinkers, PEMA functions as a strategic architectural building block .

Its unique

-

Hyperbranched Polymer Synthesis: Via Self-Condensing Vinyl Polymerization (SCVP).

-

Hydrophilic Surface Engineering: Introducing non-fouling properties to medical devices.

-

Drug Conjugation Scaffolds: The pendant hydroxyls serve as "handles" for ester-linked prodrug attachment.

This guide addresses the critical challenge of isolating high-purity PEMA from statistical esterification mixtures and details its application in next-generation drug delivery systems.

Part 1: Molecular Architecture & Physicochemical Properties

CAS Registry Number: 55919-77-2 Warning: Do not confuse with CAS 3524-68-3 (Commercial PETA mixture) or CAS 125643-61-0 (Antioxidant 1135).

Molecular Formula:

Structural Logic

The molecule consists of a neopentyl core substituted with one acrylate ester and three hydroxymethyl groups.

| Property | Value / Characteristic | Relevance to Drug Development |

| Physical State | Viscous colorless liquid / Hygroscopic solid | Requires moisture-free storage to prevent hydrolysis. |

| Solubility | Soluble in water, alcohols, DMSO | Excellent for hydrogel formulations and biological interfacing. |

| Functionality | Heterofunctional ( | Allows orthogonal chemistry: radical polymerization (backbone) + condensation (drug loading). |

| LogP | ~ -0.8 (Estimated) | Highly hydrophilic; reduces protein adsorption (opsonization) in vivo. |

Part 2: Synthesis & Purification Strategies

Direct esterification of pentaerythritol with acrylic acid yields a statistical distribution of mono-, di-, tri-, and tetra-acrylates. For pharmaceutical applications requiring defined molecular weights, statistical synthesis is unacceptable .

The "Protection-Deprotection" Protocol

To isolate the monoacrylate, one must break the symmetry of pentaerythritol. The most robust method involves acetal protection.

DOT Diagram 1: Selective Synthesis Pathway

Figure 1: Selective synthesis route ensuring mono-substitution. Direct esterification is avoided to prevent crosslinker contamination.

Detailed Protocol: Selective Synthesis

-

Protection: React pentaerythritol (1 eq) with benzaldehyde (1 eq) in toluene with p-TsOH catalyst. Reflux with a Dean-Stark trap to remove water. The product, pentaerythritol monobenzal, precipitates upon cooling.

-

Acrylation: Dissolve the monobenzal derivative in dry DCM with Triethylamine (TEA). Add Acryloyl Chloride (1.05 eq) dropwise at 0°C.

-

Deprotection: Hydrolyze the acetal group using dilute HCl in methanol or catalytic hydrogenolysis (Pd/C) if the double bond is protected/stable (acid hydrolysis is preferred for acrylates to avoid hydrogenation of the vinyl group).

-

Purification: Silica gel chromatography is required to remove any di-acrylate byproducts.

Part 3: Polymerization & Hyperbranched Architectures

PEMA is a classic

Hyperbranched Topology

Unlike linear PEG, PEMA polymers form dendritic structures if the hydroxyls are activated (e.g., via initiation sites) or used in hybrid radical/condensation schemes.

DOT Diagram 2: Hyperbranched Polymer Network

Figure 2: Schematic of a PEMA-based dendrimer. The hydroxyls (yellow) allow for high-density drug loading (red) via ester linkages.

Part 4: Biomedical Applications

1. Hydrogel Contact Lenses & Ocular Delivery

PEMA is copolymerized with HEMA (2-hydroxyethyl methacrylate) to increase water equilibrium content (EWC).

-

Mechanism: The three hydroxyl groups per monomer unit bind water more aggressively than HEMA's single hydroxyl.

-

Result: Reduced protein fouling and higher oxygen permeability (Dk) due to increased water phase.

2. Prodrug Scaffolds

The primary hydroxyls on PEMA are highly reactive toward carboxylic acid-containing drugs (e.g., Ibuprofen, Indomethacin).

-

Protocol: Drug-COOH is activated (DCC/DMAP) and esterified to the PEMA monomer before polymerization, or conjugated to the Poly(PEMA) backbone.

-

Release: Hydrolysis-driven release. The release rate is tunable by the hydrophobicity of the comonomer.

Part 5: Experimental Protocol - Hydrogel Fabrication

Objective: Synthesize a biodegradable hydrogel for sustained release.

Reagents:

-

Monomer A: PEMA (synthesized as above) - 20 wt%

-

Monomer B: PEGDA (Polyethylene glycol diacrylate, MW 700) - 10 wt% (Crosslinker)

-

Solvent: PBS (pH 7.4) - 70 wt%

-

Initiator: Irgacure 2959 - 0.5 wt%

Step-by-Step:

-

Solubilization: Dissolve PEMA and PEGDA in PBS. Vortex for 5 minutes to ensure homogeneity. Note: PEMA is viscous; warm to 35°C if necessary.

-

Degassing: Purge the solution with Nitrogen (

) for 10 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization). -

Casting: Inject the solution into a glass mold with a 1mm Teflon spacer.

-

Curing: Expose to UV light (365 nm, 10 mW/

) for 15 minutes. -

Washing: Remove the hydrogel and soak in sterile water for 24 hours, changing water every 6 hours to leach out unreacted monomer (verify removal via HPLC).

References

-

Synthesis & Characterization

- Title: "Synthesis of highly functionalized dendritic building blocks based on pentaerythritol."

- Source:Journal of Polymer Science Part A: Polymer Chemistry.

- Context: Describes the protection/deprotection strategy to isolate mono-substituted pentaerythritol deriv

-

Hydrogel Applications

-

Title: "Thiol-Ene Click Hydrogels for Drug Delivery."[1] (Contextual reference for PETA/PEMA derivatives).

- Source:Biomacromolecules.

- Context: Discusses the utility of pentaerythritol-based acrylates in controlling crosslink density and hydrophilicity.

-

-

Chemical Data & Safety

-

Title: "3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate - Substance Information."[2]

- Source:National Center for Biotechnology Inform

- Context: Verification of CAS 55919-77-2 and structural d

-

-

Hyperbranched Polymers

- Title: "Self-condensing vinyl polymerization for the synthesis of hyperbranched polymers."

- Source:Science.

- Context: Foundational mechanism for using AB* monomers like PEMA.

Sources

- 1. Thiol-ene click hydrogels from pentaerythritol tetrakis(3-mercaptopropionate) and polyethylene glycol diacrylate: mucoadhesive and antimicrobial platforms for drug delivery - CentAUR [centaur.reading.ac.uk]

- 2. 3-hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate CAS#: 80548-27-2 [m.chemicalbook.com]

The Versatile Crosslinker: A Technical Guide to the Research Applications of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate, more commonly known in the scientific community as Pentaerythritol Triacrylate (PETA), is a multifunctional monomer that stands at the forefront of polymer science and material engineering.[1] Its unique trifunctional structure, containing three reactive acrylate groups, allows it to act as a highly efficient crosslinking agent.[2] This property enables the rapid formation of robust, three-dimensional polymer networks upon initiation, typically through exposure to ultraviolet (UV) or electron beam (EB) radiation.[2][3] The resulting materials exhibit exceptional mechanical strength, thermal stability, and chemical resistance.[2] These characteristics have positioned PETA as a critical component in a diverse array of research and development fields. This guide provides an in-depth exploration of PETA's core properties and its pivotal applications in high-impact areas, including the development of advanced biomaterials for tissue engineering, the fabrication of sophisticated drug delivery systems, and its use in cutting-edge additive manufacturing technologies like 3D printing.[4][5] For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing not only the methodologies but also the underlying scientific principles that make PETA a cornerstone of modern materials research.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a monomer's fundamental characteristics is paramount to harnessing its full potential in material design and application. This section details the chemical identity and key properties of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PETA).

Chemical Structure and Nomenclature

PETA is a well-defined chemical entity with a structure centered around a pentaerythritol core. Three of the four hydroxyl groups of pentaerythritol are esterified with acrylic acid, leaving one free hydroxyl group. This trifunctionality is the source of its potent crosslinking ability.

-

Systematic Name: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate[6][7]

-

Common Name: Pentaerythritol Triacrylate (PETA)

-

CAS Number: 3524-68-3[7]

-

Synonyms: PTA, 2-Propenoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester[6]

Key Physicochemical Properties

The physical properties of PETA dictate its handling, formulation, and polymerization behavior. These are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | [7][8] |

| Functionality | 3 (Acrylate Groups) | [1] |

| Appearance | Viscous Liquid | - |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Primary Class | Multifunctional Acrylate | [9] |

Synthesis Overview

PENTA is primarily synthesized through the direct esterification of pentaerythritol with acrylic acid.[2] The reaction is typically conducted under acidic conditions. An alternative method is trans-esterification, where the ester group of pentaerythritol is exchanged with an acrylate group from another source.[2] To prevent premature polymerization during synthesis and storage, polymerization inhibitors such as hydroquinone or p-methoxyphenol are commonly added.[10]

Section 2: Polymerization Fundamentals: From Monomer to Network

The transition of PETA from a liquid monomer to a solid, crosslinked polymer is the basis for its utility. This transformation is most often achieved through photopolymerization, a rapid and spatially controllable process.

Mechanism of Photopolymerization

Photopolymerization is a chain-reaction process initiated by light. The key components are the monomer (PETA), a photoinitiator, and a light source (typically UV).

-

Initiation: The photoinitiator absorbs photons from the light source, causing it to cleave into highly reactive free radicals.

-

Propagation: These free radicals attack the carbon-carbon double bonds of the PETA acrylate groups, initiating a chain reaction. Each reaction adds a monomer unit to the growing polymer chain, regenerating the radical at the new chain end.

-

Crosslinking: Because PETA has three acrylate groups, a single propagating chain can react with other chains. This creates covalent bonds between polymer chains, rapidly building a three-dimensional network.

-

Termination: The reaction ceases when two free radicals combine or are quenched.

The high functionality of PETA leads to a phenomenon known as autoacceleration, where the polymerization rate increases dramatically as the viscosity of the system rises, trapping radicals and reducing termination events.[11] This results in a fast cure and high conversion of the monomer.[3]

Caption: Workflow of PETA free-radical photopolymerization.

Alternative Polymerization: Michael Addition Chemistry

For many biomedical applications, particularly those involving the encapsulation of live cells, free-radical polymerization can be cytotoxic. A milder, highly efficient alternative is the Michael addition reaction, a type of thiol-ene chemistry.[12][13]

-

Causality: This reaction involves the base-catalyzed addition of a multifunctional thiol to the acrylate groups of PETA. It proceeds rapidly at physiological conditions without generating free radicals, significantly enhancing the cytocompatibility of the polymerization process.[13] This makes it an ideal choice for in situ polymerizing biomaterials, where the reaction occurs directly in the presence of cells or tissues.[12][13]

Section 3: Application Focus: Biomaterials and Tissue Engineering

PETA-based polymers are extensively researched for creating scaffolds that support cell growth and guide tissue regeneration. Their tunable properties and biocompatibility make them prime candidates for this field.[12][14]

Hydrogel Scaffolds for Tissue Regeneration

Hydrogels are water-swollen polymer networks that structurally and chemically mimic the native extracellular matrix (ECM), the natural environment of cells in tissues.[14][15]

-

Causality & Expertise: The inclusion of the free hydroxyl group and the ester linkages in the PETA backbone imparts a degree of hydrophilicity, allowing the crosslinked network to absorb significant amounts of water and form a hydrogel. The high crosslink density achievable with PETA results in hydrogels with robust mechanical properties, which are crucial for supporting cell growth and maintaining the structural integrity of the engineered tissue. By controlling the concentration of PETA and the polymerization conditions, researchers can tune the scaffold's porosity, stiffness, and degradation rate to match the requirements of the target tissue, from soft neural tissue to rigid bone.[14][16]

-

Application Insight: Bone Tissue Engineering: A prominent application is the creation of synthetic bone grafts. PETA is often combined with osteoinductive ceramic nanoparticles, such as hydroxyapatite (HA), the primary mineral component of bone.[12][17] The PETA forms the polymer matrix, providing structural integrity, while the HA particles promote the adhesion and differentiation of bone-forming cells (osteoblasts).[12][16] Studies have shown that porous PETA:HA composite scaffolds support cell migration, proliferation, and the formation of new bone tissue both in vitro and in vivo.[12]

-

Data Presentation: Mechanical Properties of PETA:HA Scaffolds

| Scaffold Composition (PETA:HA wt/wt%) | Porosity (%) | Compressive Yield Strength (MPa) | Reference |

| 100:0 | ~75% | ~0.3 | [12][17] |

| 85:15 | 72.02% | 0.43 ± 0.05 | [12] |

| 80:20 | 66.38% | 0.51 ± 0.06 | [12] |

| 75:25 | ~60% | ~0.6 | [12][17] |

3D Bioprinting and Additive Manufacturing

Vat polymerization 3D printing techniques, such as stereolithography (SLA) and Digital Light Processing (DLP), build objects layer-by-layer by selectively curing a liquid photopolymer resin.[18]

-

Causality & Expertise: PETA is a foundational component of many commercial and research-grade 3D printing resins.[19] Its rapid photopolymerization kinetics are essential for the high resolution and fast printing speeds characteristic of these technologies.[19][20] The ability to quickly transition from a liquid to a solid upon light exposure allows for the precise definition of complex geometries and intricate internal structures, which is critical for fabricating patient-specific medical implants, anatomical models, and microfluidic devices.[4] The mechanical properties of the final printed object can be precisely tuned by blending PETA with other monomers and oligomers.[21][22]

Caption: General workflow for 3D bioprinting with a PETA-based resin.

Protocol: Preparation of a PETA-Based Photopolymer Resin for DLP 3D Printing

This protocol describes the formulation of a basic, flexible resin suitable for a research setting.

Materials:

-

Pentaerythritol Triacrylate (PETA)

-

Urethane Dimethacrylate (UDMA) (for flexibility and toughness)[18]

-

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) (Photoinitiator)[18][22]

-

Amber glass bottle

-

Magnetic stirrer and stir bar

-

Precision scale

Methodology:

-

Safety First: Perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acrylates can be skin sensitizers.[23]

-

Formulation: In the amber glass bottle, combine the components according to the desired weight ratio. A starting formulation for a flexible polymer could be a 3:7 weight ratio of PETA to UDMA.[18]

-

Expertise Note: The higher concentration of UDMA contributes to the final polymer's flexibility, while PETA provides the crosslink density needed for rapid curing and structural integrity.

-

-

Photoinitiator Addition: Add the BAPO photoinitiator at a concentration of 0.2% to 1% w/w of the total monomer mixture.[18][24]

-

Expertise Note: BAPO is chosen as it is sensitive to the longer wavelength UV light (e.g., 405 nm) commonly used in DLP printers. The concentration may need optimization depending on the printer's light intensity and the desired curing depth.

-

-

Mixing: Place the magnetic stir bar in the bottle, cap it, and place it on the magnetic stirrer. Mix in the dark (or with the bottle wrapped in aluminum foil) at a low-to-medium speed until the photoinitiator is completely dissolved and the solution is homogeneous. This may take several hours. Gentle heating (to ~40-50°C) can accelerate dissolution but should be done with caution to avoid premature polymerization.

-

Degassing: Before use, allow the resin to sit for several hours or place it in a vacuum chamber to remove any dissolved air bubbles, which can cause print failures.

-

Storage: Store the prepared resin in the sealed amber glass bottle away from any light sources to prevent premature polymerization.

Section 4: Application Focus: Advanced Drug Delivery Systems

The highly crosslinked network of PETA-based hydrogels can be engineered to encapsulate and release therapeutic agents in a controlled manner.[5]

Hydrogel-Based Controlled Release Matrices

-

Causality & Expertise: The fundamental principle governing drug release from a non-degradable hydrogel is diffusion.[5] The crosslink density of the polymer network creates a mesh-like structure. The average distance between crosslinks, known as the mesh size, acts as a physical barrier to the movement of encapsulated drug molecules.[5] By precisely controlling the PETA concentration and curing parameters, one can tailor this mesh size. A higher crosslink density results in a smaller mesh size, which significantly slows the diffusion and release of larger drug molecules, such as proteins and peptides.[5][25] Conversely, a lower crosslink density allows for faster release. This provides a direct mechanism to control the duration and rate of drug delivery, which is critical for maintaining therapeutic drug concentrations over time and reducing side effects.[26]

-

Application Insight: pH-Responsive Delivery: To create "smart" hydrogels that release drugs in response to specific biological cues, PETA can be copolymerized with functional monomers. For instance, incorporating an acidic monomer like methacrylic acid (MAA) or a basic monomer can render the hydrogel pH-sensitive.[27][28] In a high pH environment (e.g., the intestine), the carboxylic acid groups of MAA will deprotonate, causing electrostatic repulsion within the network. This leads to increased swelling of the hydrogel, a larger mesh size, and consequently, an accelerated release of the encapsulated drug.[27] This approach is actively researched for targeted oral drug delivery.[28]

Caption: Mechanisms of drug release from PETA-based hydrogels.

Protocol: In-Vitro Drug Loading and Release Study

This protocol outlines a general procedure for evaluating the release kinetics of a model drug from a PETA hydrogel.

Materials:

-

PETA-based photopolymer resin (as prepared in Section 3.2)

-

Model drug (e.g., Methylene Blue, Vitamin B12)

-

Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4)

-

UV-Vis Spectrophotometer

-

Molds for creating hydrogel discs (e.g., PDMS molds)

-

UV curing system

Methodology:

-

Drug Loading: Dissolve the model drug into the liquid PETA resin at a known concentration (e.g., 1 mg/mL). Ensure complete dissolution through stirring in the dark.

-

Hydrogel Fabrication: Pipette a precise volume of the drug-loaded resin into the molds.

-

Curing: Expose the molds to UV light for a specified time to ensure complete polymerization. The curing time should be optimized to achieve desired mechanical properties.

-

Release Study Setup:

-

Carefully remove the hydrogel discs from the molds and record their initial weight.

-

Place each disc into a separate vial containing a known volume of PBS (e.g., 10 mL).

-

Place the vials in an incubator shaker at 37°C to simulate physiological conditions.

-

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the PBS from each vial. Immediately replenish the vial with an equal volume of fresh PBS to maintain a constant volume.

-

Quantification: Measure the absorbance of the collected aliquots using the UV-Vis spectrophotometer at the wavelength of maximum absorbance for the model drug.

-

Data Analysis:

-

Use a previously established calibration curve to convert absorbance values to drug concentration.

-

Calculate the cumulative amount and percentage of drug released at each time point, accounting for the dilution from replenishment.

-

Plot the cumulative percentage of drug released versus time to obtain the release profile.

-

Section 5: Emerging and Niche Applications

Beyond the major fields of biomaterials and drug delivery, PETA's robust properties lend it to several specialized applications.

-

Dental Composites and Adhesives: PETA is used as a crosslinking monomer in light-cured dental resins.[2][29] It improves the mechanical strength, hardness, and wear resistance of fillings and bonding agents, contributing to the longevity of dental restorations.[4][30]

-

Coatings and Inks: In industrial settings, PETA is a key ingredient in UV-curable coatings and inks.[1][2] Its ability to cure rapidly upon UV exposure allows for high-speed production lines, and the resulting crosslinked film provides excellent surface hardness, scratch resistance, and chemical resistance.[1]

-

Optoelectronics: Mixtures containing PETA are used to fabricate polymer-dispersed liquid crystal (PDLC) films, which are utilized in smart windows, displays, and other optoelectronic devices.[4]

Section 6: Safety and Handling

As with all reactive chemicals, proper handling of PETA is essential.

-

Hazards: PETA is known to be a skin and eye irritant.[23] Prolonged or repeated skin contact may cause allergic skin reactions or sensitization.[23]

-

Precautions: Always handle PETA in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors. Store in a cool, dark, and dry place away from ignition sources.[23]

Section 7: Conclusion and Future Outlook

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate (PETA) is far more than a simple monomer; it is a versatile molecular tool that enables significant advancements across multiple scientific disciplines. Its capacity for rapid, controllable polymerization into highly crosslinked, mechanically robust networks underpins its value in applications ranging from regenerative medicine to advanced manufacturing. The ability to precisely tune the properties of PETA-based polymers—stiffness, porosity, degradation, and responsiveness—ensures its continued relevance.

Future research will likely focus on developing more sophisticated PETA-based systems. This includes the creation of multi-material constructs via 3D printing with gradients in mechanical properties, the synthesis of biodegradable PETA analogues for more biocompatible implants, and the design of next-generation "smart" hydrogels that can respond to multiple biological stimuli for highly targeted drug delivery. As research continues to push the boundaries of material science, the fundamental and adaptable chemistry of PETA will undoubtedly play a crucial role in the innovations of tomorrow.

References

-

Photorheology of Fast UV‐Curing Multifunctional Acrylates. Scilit. Available at: [Link]

-

Anseth, K. S., Kline, L. M., Walker, T. A., & Bowman, C. N. (1995). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 36(15), 2915-2923. Available at: [Link]

-

Catalina, F., Peinado, C., Corrales, T., & Baselga, J. (2004). Photopolymerization of Polyfunctional Acrylates and Methacrylate Mixtures: Characterization of Polymeric Networks by a Combination of Fluorescence Spectroscopy and Solid State Nuclear Magnetic Resonance. Macromolecules, 37(20), 7546-7555. Available at: [Link]

-

Anseth, K. S., & Bowman, C. N. (1996). Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications. Biomaterials, 17(2), 169-174. Available at: [Link]

-

Denev, S. A., & Bojinov, V. B. (2000). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Macromolecules, 33(5), 1518-1524. Available at: [Link]

-

Chen, C., Garber, L., Smoak, M., Fargason, C., Scherr, T., Blackburn, C., ... & Hayes, D. (2015). In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts. Tissue Engineering Part A, 21(1-2), 321-331. Available at: [Link]

-

Sharifi, F., Sohrabi, A., Zandi, N., & Hayes, D. J. (2016). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. Journal of Functional Biomaterials, 7(4), 31. Available at: [Link]

-

Lim, J. Y., et al. (2020). Fabrication of Poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs Macroporous Scaffold with Alpha Hydroxyapatite via Photopolymerization for Fibroblast Regeneration. Polymers, 12(9), 1935. Available at: [Link]

-

Szalóki, M., et al. (2023). Preparation and characterization of 3D printable flexible acrylate-based resin. Fogorvosi Szemle, 116(3), 104-109. Available at: [Link]

-

Chen, Y. J., et al. (2021). Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin. Polymers, 13(5), 822. Available at: [Link]

-

Chen, C., et al. (2015). In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts. Tissue Engineering Part A, 21(1-2), 321-331. Available at: [Link]

-

Abbasi, Z., et al. (2024). Recent advances in hydrogels applications for tissue engineering and clinical trials. Journal of Ovarian Research, 17(1), 143. Available at: [Link]

-

Lin, C. C., & Metters, A. T. (2006). Designing hydrogels for controlled drug delivery. Advanced Drug Delivery Reviews, 58(12-13), 1379-1408. Available at: [Link]

-

Baltic Flores, I. (2024). ACRYLATION OF HYDROGELS FOR PHOTOPOLYMERIZATION BASED 3D PRINTING STRATEGIES: STATE OF THE ART. UPC Commons. Available at: [Link]

-

Pentaerythritol tetraacrylate Safety Data Sheet. Szabo-Scandic. Available at: [Link]

-

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate. SIELC Technologies. (2018, May 16). Available at: [Link]

-

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate. Inxight Drugs. Available at: [Link]

-

Siepmann, J., & Siepmann, F. (2006). Controlled drug release from hydrogel-based matrices: Experiments and modeling. International Journal of Pharmaceutics, 314(2), 108-116. Available at: [Link]

-

Long, J., et al. (2018). 3D Printing a Mechanically-Tunable Acrylate Resin on a Commercial DLP-SLA Printer. bioRxiv. Available at: [Link]

-

Hoare, T. R., & Kohane, D. S. (2008). Hydrogels for the Controlled Release of Pharmaceutical Proteins. Pharmaceutical Research, 25(11), 2559-2572. Available at: [Link]

-

3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate. Chemsrc. (2025, September 21). Available at: [Link]

-

Manghnani, P. N., et al. (2025). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Pharmaceutics, 2(1), 94-106. Available at: [Link]

-

Al-Saleh, M., et al. (2025). Evolution of Dental Resin Adhesives—A Comprehensive Review. Journal of Functional Biomaterials, 16(3), 42. Available at: [Link]

-

Chen, Z., et al. (2023). Hydrogels for 3D bioprinting in tissue engineering and regenerative medicine: Current progress and challenges. Frontiers in Bioengineering and Biotechnology, 11, 1162235. Available at: [Link]

-

Çakır, S., & Küçükyavuz, Z. (2022). Effect of various reactive diluents on the mechanical properties of the acrylate-based polymers produced by DLP/LCD-type 3D printing. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 827-838. Available at: [Link]

-

Ullah, K., et al. (2021). Fabrication and In Vitro Evaluation of pH-Sensitive Polymeric Hydrogels as Controlled Release Carriers. Polymers, 13(16), 2649. Available at: [Link]

-

Recent Advances in Hydrogels for Tissue Engineering and Biomedical Therapeutics. MDPI. (2025, October 11). Available at: [Link]

-

Lee, Y., et al. (2025, December 4). 3D Printing (DLP) Properties with the Various Acrylate/Methacrylate Monomers. Miwon Specialty Chemical. Available at: [Link]

-

3D printing Product guide. IGM Resins. Available at: [Link]

-

Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Cosmetic Ingredient Review. (2018, February 23). Available at: [Link]

-

3-Hydroxy-2,2-dimethylpropyl acrylate. PubChem. Available at: [Link]

-

Polymerization and characterization of 2-Hydroxyethyl acrylate. OpenMETU. Available at: [Link]

-

Minnas, M. H., et al. (2022). Orally Administered, Biodegradable and Biocompatible Hydroxypropyl–β–Cyclodextrin Grafted Poly(methacrylic acid) Hydrogel for pH Sensitive Sustained Anticancer Drug Delivery. Polymers, 14(6), 1221. Available at: [Link]

-

Ashford, E. J., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424. Available at: [Link]

-

Deng, K. L., et al. (2010). Synthesis and characterization of a novel temperature-pH responsive copolymer of 2-hydroxypropyl acrylate and aminoethyl methacrylate hydrochloric salt. Express Polymer Letters, 4(2), 96-103. Available at: [Link]

- Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and ... Google Patents. (2018, October 2).

-

Poly(2-hydroxypropyl acrylate) (mixture of isomers). Polymer Source. Available at: [Link]

-

Al-Kahtani, A. A., et al. (2015). Evaluation of pH-sensitive poly(2-hydroxyethyl methacrylate-co-2-(diisopropylamino)ethyl methacrylate) copolymers as drug delivery systems. Express Polymer Letters, 9(6), 554-566. Available at: [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. Buy Pentaerythritol triacrylate | 3524-68-3 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 季戊四醇四丙烯酸酯、季戊四醇三丙烯酸酯和三羟甲基丙烷三丙烯酸酯混合物 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | SIELC Technologies [sielc.com]

- 7. 3-hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | 55919-77-2 [chemnet.com]

- 8. 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate [drugs.ncats.io]

- 9. Buy Dipentaerythritol pentaacrylate | 60506-81-2 [smolecule.com]

- 10. US10087159B2 - Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and method for producing glycidyl (meth)acrylate - Google Patents [patents.google.com]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in hydrogels applications for tissue engineering and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. real.mtak.hu [real.mtak.hu]

- 19. igmresins.com [igmresins.com]

- 20. scilit.com [scilit.com]

- 21. Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. szabo-scandic.com [szabo-scandic.com]

- 24. uvebtech.com [uvebtech.com]